molecular formula C17H27N3S B2940927 (4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione CAS No. 867136-03-6

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione

Cat. No.: B2940927
CAS No.: 867136-03-6
M. Wt: 305.48
InChI Key: XYJPSQIXWHQPRF-UHFFFAOYSA-N
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Description

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H27N3S and its molecular weight is 305.48. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

Cinnarizinium 3,5-dinitrosalicylate and Cinnarizinium fumarate studies demonstrate the crystal structure and intermolecular interactions of cinnarizinium salts, offering insights into molecular conformations and hydrogen bonding patterns. These studies are fundamental in understanding the crystalline structures of complex organic compounds, which could be relevant to the design and synthesis of new materials with specific properties (Dayananda et al., 2012); (Kavitha et al., 2012).

Anti-Cancer Research

Broad-Spectrum Anti-Cancer Activity of O-Arylated Diazeniumdiolates study explores the anti-cancer effects of certain compounds, highlighting the importance of structural features in developing potential cancer therapies. This research could suggest avenues for the development of novel therapeutics based on modifications of the piperazine structure (Keefer, 2010).

Metabolic Studies

Research on the Biosynthesis and Identification of an N-Oxide/N-Glucuronide Metabolite of Lu AA21004 indicates the metabolic pathways of novel antidepressants. Studies like these are crucial for understanding how structural modifications, such as the incorporation of piperazine, affect the metabolic fate of pharmaceutical compounds (Uldam et al., 2011).

Antitumor Activity

The study on In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells suggests the potential of piperazine-containing compounds as antitumor agents. This underscores the significance of structural diversity in the search for effective cancer treatments (Yurttaş et al., 2014).

Synthesis and Characterization

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives containing Piperazine/Morpholine Moiety research illustrates the synthesis techniques and characterization of compounds with potential pharmacological activities, which could be extended to the synthesis of related compounds like the queried chemical (Bhat et al., 2018).

Mechanism of Action

Properties

IUPAC Name

[4-(dipropylamino)phenyl]-piperazin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3S/c1-3-11-19(12-4-2)16-7-5-15(6-8-16)17(21)20-13-9-18-10-14-20/h5-8,18H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJPSQIXWHQPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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